A Technical Guide to the European Collection of Authenticated Cell Cultures (ECACC)
A Technical Guide to the European Collection of Authenticated Cell Cultures (ECACC)
For Researchers, Scientists, and Drug Development Professionals
The European Collection of Authenticated Cell Cultures (ECACC) stands as a cornerstone of the global scientific community, providing authenticated, high-quality cell lines and associated services. Established in 1984, ECACC has become one of the world's largest and most diverse collections of authenticated cell cultures, playing a critical role in ensuring the reproducibility and reliability of biomedical research.[1][2][3] This guide provides an in-depth technical overview of the ECACC's core operations, with a focus on its extensive collection, rigorous quality control methodologies, and the experimental protocols that underpin its reputation for excellence.
The ECACC Collection: A Quantitative Overview
The ECACC repository is a vast and meticulously curated resource for researchers across a multitude of disciplines. The collection's diversity is a key asset, enabling a wide range of studies from fundamental biology to drug discovery and development.[1][4] The quantitative breakdown of the collection is summarized below.
| Category | Number |
| Total Cell Lines | > 40,000[1][4] |
| Species Represented | 45[1][2][3][4][5] |
| Tissue Types Represented | 50[1][2][3][4][5] |
| HLA Types | 300[1][2][3][4][5] |
| Monoclonal Antibodies | 450[1][2][3][5] |
| Genetic Disorders Represented | > 800[2][3][4][5] |
Core Services for the Research Community
Beyond the provision of cell lines, ECACC offers a comprehensive suite of services designed to support the scientific community. These services are integral to maintaining the quality and integrity of research conducted using cell cultures.[1][6][7]
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Cell Line Authentication: Ensuring the identity of cell lines through DNA profiling.[1][6]
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Mycoplasma and Sterility Testing: Comprehensive screening for common cell culture contaminants.[1][6]
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Cell Banking: Secure cryopreservation and storage of master and working cell banks.[1][8][9]
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DNA and RNA Extraction: Provision of high-quality nucleic acids from its vast collection of cell lines.[5]
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Patent and Safe Deposit: Acting as an International Depository Authority for patent purposes.[1][7]
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Training and Consultation: Offering expertise in cell culture techniques and best practices.[1][2][7]
Rigorous Quality Control: The Foundation of Trust
Every cell line distributed by ECACC undergoes a stringent quality control process to guarantee its authenticity, viability, and freedom from contaminants.[6] This multi-faceted approach is fundamental to the ECACC's mission of supporting reproducible science. The general workflow for quality control is depicted below.
Caption: High-level overview of the ECACC quality control workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments performed as part of the ECACC's quality control and authentication procedures.
Sterility Testing for Bacteria and Fungi
To ensure cell cultures are free from bacterial and fungal contamination, ECACC employs a method based on the United States Food and Drug Administration (FDA) Code of Federal Regulations, Title 21 (610.12).[6][10][11][12][13]
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Principle: The test involves inoculating the cell culture supernatant into two different types of broth media, each designed to support the growth of a broad range of aerobic and anaerobic bacteria and fungi.
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Methodology:
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A sample of the cell line under test is used to inoculate both Fluid Thioglycolate Medium (FTM) and Tryptone Soya Broth (TSB).[6]
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FTM is primarily for the detection of anaerobic bacteria, though it can also support the growth of aerobes.
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TSB is used to detect aerobic bacteria and fungi.[6]
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The inoculated broths are incubated for a period of 14 days.[6]
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Throughout the incubation period, the broths are visually inspected for any signs of microbial growth, such as turbidity.
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Interpretation: The absence of growth in both media after 14 days indicates that the cell line is free from bacterial and fungal contamination.
Mycoplasma Detection
Mycoplasma are a common and often undetected contaminant of cell cultures that can significantly alter the physiology and experimental results of the cells.[6] ECACC utilizes a multi-pronged approach for robust mycoplasma detection, recommending the use of at least two distinct methods for a reliable result.[4]
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Indirect Hoechst DNA Staining: This method allows for the visualization of mycoplasma DNA.
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Principle: The fluorescent dye Hoechst 33258 binds to the DNA of both the cell line and any contaminating mycoplasma. When viewed under a fluorescence microscope, mycoplasma appear as small, distinct fluorescent particles on the cell surface and in the surrounding area, distinguishable from the larger, well-defined nucleus of the host cell. To increase the sensitivity of detection, a mycoplasma-free indicator cell line (e.g., Vero) is co-cultured with the test sample, providing a larger surface area for mycoplasma to adhere to.[4][7]
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Methodology:
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An indicator cell line (Vero, ECACC 84113001) is seeded onto coverslips in a tissue culture plate and allowed to adhere.[7]
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The test cell line sample is added to the indicator cells and co-cultured for 3-5 days.[7]
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The cells are then fixed to the coverslip using a freshly prepared Carnoy's fixative (1:3 glacial acetic acid: absolute methanol).
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The fixed cells are stained with Hoechst 33258 stain.[7]
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The coverslip is mounted on a microscope slide and examined under UV epi-fluorescence.[4]
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-
Interpretation: A positive result is indicated by the presence of small, punctate or filamentous fluorescence outside of the cell nucleus. A negative result shows only the fluorescence of the indicator cell nuclei.
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Culture Isolation: This is considered a "gold standard" method due to its high sensitivity.[7]
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Principle: This method involves attempting to grow mycoplasma from the test sample on specialized agar and in broth media.
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Methodology: A sample of the cell culture is inoculated onto mycoplasma-specific agar plates and into broth. The cultures are incubated under specific atmospheric conditions for up to 28 days.
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Interpretation: The appearance of characteristic "fried egg" colonies on the agar is indicative of a positive result.
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-
Polymerase Chain Reaction (PCR): A rapid and sensitive method for detecting mycoplasma DNA.
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Principle: PCR-based assays use primers that target conserved regions of the mycoplasma genome, typically the 16S rRNA gene. This allows for the amplification and detection of mycoplasma DNA even at very low levels.
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Methodology: DNA is extracted from the cell culture sample and subjected to PCR using mycoplasma-specific primers. The PCR products are then visualized, typically by gel electrophoresis.
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Interpretation: The presence of a PCR product of the expected size indicates mycoplasma contamination.
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Cell Line Authentication
Ensuring the identity of a cell line is paramount to the validity of the research it is used for. ECACC employs species-specific authentication methods.
Caption: Workflow for cell line authentication at ECACC.
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Human Cell Line Authentication: Short Tandem Repeat (STR) Profiling
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Principle: The human genome contains numerous short tandem repeat (STR) loci, which are short, repetitive sequences of DNA. The number of repeats at each locus is highly variable between individuals, creating a unique genetic fingerprint. By analyzing a panel of these loci, a highly specific profile can be generated for each human cell line.[2][14]
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Methodology:
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DNA is extracted from the human cell line.
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A multiplex PCR is performed to simultaneously amplify 16 specific STR loci and the Amelogenin gene (for sex determination).[5][14]
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The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
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The resulting data is analyzed to determine the alleles present at each locus.
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Interpretation: The generated STR profile is compared to a comprehensive database of known cell line profiles, such as ECACC's AuthentiCell database.[14][15] A match of ≥80% between the sample profile and a reference profile is generally considered to confirm the identity of the cell line.[15]
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Animal Cell Line Authentication: DNA Barcoding
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Principle: DNA barcoding is a technique used to identify species by sequencing a short, standardized region of a specific gene. For animal species, a segment of the mitochondrial Cytochrome c Oxidase subunit 1 (CO1) gene is used.[1][16] This gene has a high mutation rate between species but is relatively conserved within a species, making it an ideal marker for species identification.[1]
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Methodology:
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DNA is extracted from the animal cell line.
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The CO1 gene region is amplified using PCR with universal primers.[1]
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The PCR product is sequenced.
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Interpretation: The resulting DNA sequence is compared against public databases like the Barcode of Life Data System (BOLD) and GenBank to determine the species of origin.[16]
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Conclusion
The European Collection of Authenticated Cell Cultures provides an indispensable resource to the global scientific community. Through its commitment to rigorous quality control and comprehensive authentication, ECACC ensures that researchers have access to reliable and well-characterized cell lines. The detailed experimental protocols outlined in this guide highlight the meticulous processes that underpin the integrity of the ECACC collection, thereby fostering reproducible and high-impact scientific discovery.
References
- 1. Animal speciation | Culture Collections [culturecollections.org.uk]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ECACC | Culture Collections [culturecollections.org.uk]
- 4. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
- 5. Interpretation of STR profiles for human cell line identification | Culture Collections [culturecollections.org.uk]
- 6. Quality control | Culture Collections [culturecollections.org.uk]
- 7. Types of Mycoplasma testing | Culture Collections [culturecollections.org.uk]
- 8. Depositing a cell line with ECACC: the strengths of quality control, storage and distribution | Culture Collections [culturecollections.org.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. eCFR :: 21 CFR 610.12 -- Sterility. [ecfr.gov]
- 11. govinfo.gov [govinfo.gov]
- 12. customsmobile.com [customsmobile.com]
- 13. Federal Register :: Amendments to Sterility Test Requirements for Biological Products [federalregister.gov]
- 14. AuthentiCell | Culture Collections [culturecollections.org.uk]
- 15. User instructions | Culture Collections [culturecollections.org.uk]
- 16. Standards for Cell Line Authentication and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
